molecular formula C22H25F3N4O2 B2948096 N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide CAS No. 2415502-57-5

N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide

Cat. No.: B2948096
CAS No.: 2415502-57-5
M. Wt: 434.463
InChI Key: UHLPYKUOZSWRFU-UHFFFAOYSA-N
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Description

N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Pyridine Intermediate:

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.

    Coupling Reactions: The pyridine and piperidine intermediates are then coupled together using appropriate reagents and catalysts.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological pathways and interactions, particularly those involving the trifluoromethyl group.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[4-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O2/c1-15(30)27-19-5-3-17(4-6-19)21(31)29-11-8-16(9-12-29)14-28(2)20-13-18(7-10-26-20)22(23,24)25/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPYKUOZSWRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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